Methylswertianin vs. Bellidifolin: Head-to-Head Anti-Diabetic Efficacy in STZ-Induced Diabetic Mice
In a direct comparative study, methylswertianin and bellidifolin were both effective in reducing fasting blood glucose (FBG) in streptozotocin (STZ)-induced type 2 diabetic mice. Both compounds were administered orally at doses of 100 and 200 mg/kg/day for 4 weeks [1]. The study reports that both compounds significantly reduced FBG, improved oral glucose tolerance, lowered fasting serum insulin (FINS), and improved lipid profiles by lowering total cholesterol (TC), LDL, and triglycerides (TG) while increasing HDL/TC ratio [1]. This demonstrates that methylswertianin provides a parallel in vivo efficacy profile to bellidifolin, a key comparator, and validates its use in metabolic disorder research.
| Evidence Dimension | Reduction in Fasting Blood Glucose (FBG) |
|---|---|
| Target Compound Data | Significant reduction compared to diabetic control |
| Comparator Or Baseline | Bellidifolin - Significant reduction compared to diabetic control |
| Quantified Difference | No statistically significant difference reported between the two compounds at equivalent doses; both were effective. |
| Conditions | Streptozotocin (STZ)-induced type 2 diabetic male BABL/c mice; oral administration at 100 and 200 mg/kg/day for 4 weeks. |
Why This Matters
Establishes methylswertianin as a validated and equally effective alternative to bellidifolin for anti-diabetic research in vivo, ensuring researchers can choose based on availability or other experimental factors without compromising core efficacy.
- [1] Tian, L. Y., et al. (2010). Anti-diabetic effect of methylswertianin and bellidifolin from Swertia punicea Hemsl. and its potential mechanism. Phytomedicine, 17(7), 533-539. View Source
